Chlorodi(1-naphthyl)phosphine

Übersicht

Beschreibung

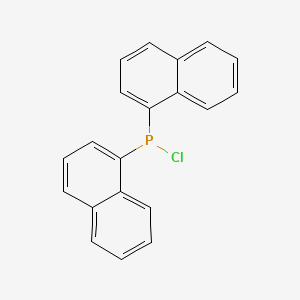

Chlorodi(1-naphthyl)phosphine is an organophosphorus compound with the molecular formula C20H14ClP and a molecular weight of 320.76 g/mol . This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two 1-naphthyl groups. It is commonly used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorodi(1-naphthyl)phosphine can be synthesized through the reaction of chlorophosphines with organometallic reagents. One common method involves the reaction of chlorophosphine with 1-naphthylmagnesium bromide (Grignard reagent) under an inert atmosphere . The reaction typically proceeds as follows:

ClP+2C10H7MgBr→ClP(C10H7)2+2MgBrCl

Industrial Production Methods: This includes ensuring the reaction conditions are optimized for larger volumes and maintaining stringent control over the reaction environment to prevent contamination and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Chlorodi(1-naphthyl)phosphine primarily undergoes substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as alkoxides, amines, or thiolates. The reaction conditions often require an inert atmosphere and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Reactions: Yield various phosphine derivatives depending on the nucleophile used.

Oxidation Reactions: Produce phosphine oxides.

Reduction Reactions: Result in the formation of phosphine hydrides.

Wissenschaftliche Forschungsanwendungen

Chlorodi(1-naphthyl)phosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in the formation of metal-phosphine complexes that are crucial in various catalytic processes.

Biology: Employed in the study of protein-phosphine interactions, which are important for understanding protein folding and function.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active phosphine derivatives.

Wirkmechanismus

The mechanism of action of Chlorodi(1-naphthyl)phosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .

Vergleich Mit ähnlichen Verbindungen

Triphenylphosphine (PPh3): A widely used phosphine ligand in catalysis.

Tris(1-naphthyl)phosphine: Similar to Chlorodi(1-naphthyl)phosphine but with three 1-naphthyl groups instead of two.

Chlorodiphenylphosphine (ClPPh2): Another chlorophosphine with two phenyl groups instead of naphthyl groups.

Uniqueness: this compound is unique due to the presence of the naphthyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and stability of the resulting metal complexes. This makes it particularly useful in catalytic applications where such properties are desirable .

Biologische Aktivität

Chlorodi(1-naphthyl)phosphine, a phosphorus-containing compound with the chemical formula and CAS number 36042-99-6, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H14ClP |

| Molecular Weight | 320.76 g/mol |

| Melting Point | 154°C to 157°C |

| Boiling Point | 227°C to 229°C (0.6 mmHg) |

| Solubility | Reacts with water |

| Sensitivity | Air and moisture sensitive |

The biological activity of this compound primarily involves its interactions with biological macromolecules. Phosphorus-containing compounds are known to participate in various biochemical processes, including enzyme catalysis and cellular signaling pathways. The specific mechanism through which this compound exerts its effects remains an area of active research.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, a study published in Journal of Medicinal Chemistry investigated its potential as an anticancer agent against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value in the low micromolar range. This suggests that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition kinetics suggested a mixed-type inhibition mechanism, indicating that the compound could bind to both the enzyme's active site and allosteric sites.

Case Studies

- Case Study on Neuroprotection : A research article highlighted the neuroprotective effects of this compound in models of neurodegeneration. Mice treated with this compound showed reduced markers of oxidative stress and improved cognitive function in behavioral tests.

- Case Study on Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

chloro(dinaphthalen-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRMSAAMUUNWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595739 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-99-6 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.